3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
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Overview
Description
3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a heterocyclic compound that combines the structural features of oxadiazole and coumarin
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenyl hydrazine with coumarin-3-carboxylic acid under acidic conditions to form the oxadiazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole and coumarin derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one involves its interaction with various molecular targets. In medicinal applications, it can inhibit specific enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity . The exact molecular pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-Aminophenyl-1,3,4-oxadiazole: Shares the oxadiazole ring but lacks the coumarin moiety.
Coumarin Derivatives: Contain the coumarin structure but differ in the substituents on the aromatic ring.
Uniqueness
3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is unique due to its combined oxadiazole and coumarin structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-[5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3/c18-13-7-3-2-6-11(13)15-19-20-16(23-15)12-9-10-5-1-4-8-14(10)22-17(12)21/h1-9H,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHBXLXLWNYBFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=CC=C4N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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